N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034407-47-9
VCID: VC6894071
InChI: InChI=1S/C16H14BrNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2
SMILES: C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O
Molecular Formula: C16H14BrNO3S2
Molecular Weight: 412.32

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide

CAS No.: 2034407-47-9

Cat. No.: VC6894071

Molecular Formula: C16H14BrNO3S2

Molecular Weight: 412.32

* For research use only. Not for human or veterinary use.

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide - 2034407-47-9

Specification

CAS No. 2034407-47-9
Molecular Formula C16H14BrNO3S2
Molecular Weight 412.32
IUPAC Name N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzenesulfonamide
Standard InChI InChI=1S/C16H14BrNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2
Standard InChI Key DFOAVRHTCJHSOY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[b]thiophene ring system fused to a hydroxyethyl group at the 3-position, which is further bonded to a 2-bromobenzenesulfonamide moiety. Key structural attributes include:

  • Benzo[b]thiophene: A bicyclic heteroaromatic system with a sulfur atom, contributing to electron-rich regions critical for π-π stacking and hydrophobic interactions .

  • 2-Hydroxyethyl Bridge: Introduces chirality and hydrogen-bonding capacity, potentially influencing receptor binding.

  • 2-Bromobenzenesulfonamide: A halogenated sulfonamide group known for enhancing metabolic stability and target affinity in drug design .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₄BrNO₃S₂
Molecular Weight412.32 g/mol
IUPAC NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzenesulfonamide
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O
SolubilityNot publicly available

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural validation. The ¹H NMR spectrum would reveal signals for the aromatic protons of the benzo[b]thiophene (δ 7.2–8.1 ppm), the hydroxyethyl group’s CH₂OH (δ 3.6–4.2 ppm), and the sulfonamide NH (δ 5.5–6.0 ppm). The bromine isotope pattern in high-resolution MS (HRMS) would confirm the presence of a single bromine atom .

Synthesis and Reaction Optimization

Multi-step Organic Synthesis

The synthesis typically involves three stages:

  • Benzo[b]thiophene Derivative Preparation: Palladium-catalyzed cyclization of ortho-alkynylthioanisoles forms the benzo[b]thiophene core .

  • Hydroxyethylation: Epoxide ring-opening or nucleophilic substitution introduces the hydroxyethyl group.

  • Sulfonamide Coupling: Reaction of 2-bromobenzenesulfonyl chloride with the hydroxyethylamine intermediate under basic conditions (e.g., pyridine or triethylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Benzo[b]thiophene synthesisPdI₂, KI, CO/air (40 atm), 80°C76–83%
HydroxyethylationEthylene oxide, BF₃·Et₂O~65%
Sulfonamide formation2-Bromobenzenesulfonyl chloride, Et₃N, CH₂Cl₂70–75%

Palladium-Catalyzed Approaches

Recent advances leverage palladium catalysis for efficient benzothiophene assembly. For example, carbonylative cyclization of 2-ethynylthioanisoles under CO/air (40 atm) generates benzothiophene-3-carboxylates, which can be transesterified to introduce the hydroxyethyl group . This method offers superior regioselectivity compared to traditional Friedel-Crafts alkylation .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromine position and hydroxyethyl chain length to optimize potency .

  • Prodrug Development: Esterification of the hydroxyl group to enhance oral bioavailability.

  • Target Identification: Proteomic screening to elucidate off-target effects and polypharmacology .

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